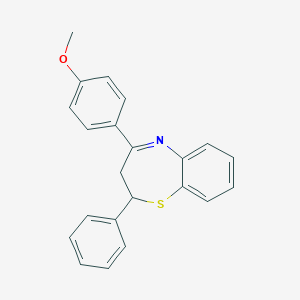

4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

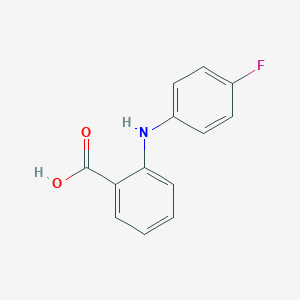

4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine, also known as Diltiazem, is a calcium channel blocker that is commonly used in the treatment of hypertension, angina pectoris, and arrhythmias. It was first synthesized in the late 1960s and has since become one of the most widely prescribed drugs in the world.

Wirkmechanismus

4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine works by blocking the influx of calcium ions into cells, which can lead to a decrease in the contractility of smooth muscle cells in the heart and blood vessels. This results in a reduction in blood pressure and an improvement in blood flow to the heart.

Biochemische Und Physiologische Effekte

4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to have a number of biochemical and physiological effects, including:

1. Reduction in Blood Pressure: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to be effective in reducing blood pressure in patients with hypertension.

2. Improved Blood Flow: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to improve blood flow to the heart, which can help to reduce the risk of heart attack and stroke.

3. Anti-inflammatory Effects: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to have anti-inflammatory effects in some studies, which may be beneficial in the treatment of a variety of medical conditions.

Vorteile Und Einschränkungen Für Laborexperimente

4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has several advantages and limitations for use in laboratory experiments. Some of the advantages include:

1. Well-Established: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is a well-established drug that has been extensively studied, which means that there is a large body of research available on its effects and mechanisms of action.

2. Versatile: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to have potential therapeutic applications in a variety of medical conditions, which makes it a versatile drug for use in laboratory experiments.

Some of the limitations of using 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine in laboratory experiments include:

1. Cost: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine can be expensive, which may limit its use in some laboratory experiments.

2. Availability: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine may not be readily available in some regions, which may limit its use in laboratory experiments.

Zukünftige Richtungen

There are several potential future directions for research on 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine. Some of these include:

1. Combination Therapy: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine may be used in combination with other drugs to improve its efficacy in the treatment of various medical conditions.

2. New Therapeutic Applications: Further research may uncover new therapeutic applications for 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine in a variety of medical conditions.

3. Mechanisms of Action: More research is needed to fully understand the mechanisms of action of 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine and how it produces its therapeutic effects.

Synthesemethoden

The synthesis of 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine involves several steps, including the condensation of 4-methoxybenzaldehyde with 2-aminothiophenol to form 4-(4-methoxyphenyl)-2-aminothiophenol. This intermediate is then cyclized with phenylacetonitrile in the presence of a strong acid to yield 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine.

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Some of the areas of research include:

1. Cardiovascular Disease: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to be effective in the treatment of hypertension, angina pectoris, and arrhythmias. Studies have also suggested that it may have potential applications in the treatment of heart failure.

2. Cancer: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to have anti-cancer properties in some studies. It has been suggested that it may be able to inhibit the growth of cancer cells by blocking the influx of calcium ions.

3. Neurological Disorders: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been studied for its potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Eigenschaften

CAS-Nummer |

64820-40-2 |

|---|---|

Produktname |

4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |

Molekularformel |

C22H19NOS |

Molekulargewicht |

345.5 g/mol |

IUPAC-Name |

4-(4-methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |

InChI |

InChI=1S/C22H19NOS/c1-24-18-13-11-16(12-14-18)20-15-22(17-7-3-2-4-8-17)25-21-10-6-5-9-19(21)23-20/h2-14,22H,15H2,1H3 |

InChI-Schlüssel |

GEGUQFPCCXQITE-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4 |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)

![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)